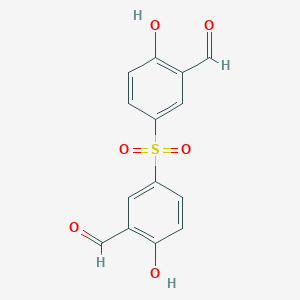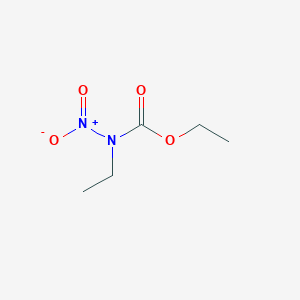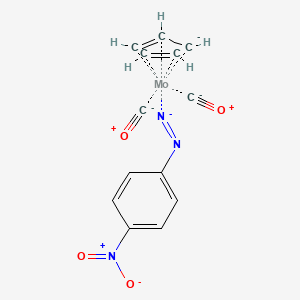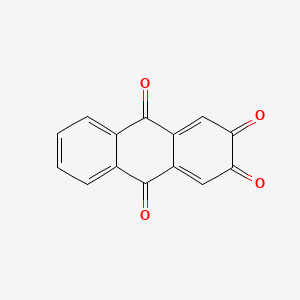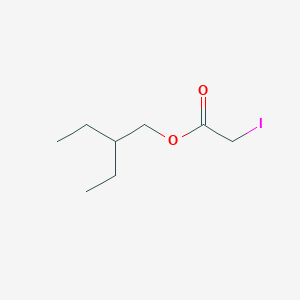
Iodoacetic acid, 2-ethylbutyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iodoacetic acid, 2-ethylbutyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are commonly found in nature. This particular ester is derived from iodoacetic acid and 2-ethylbutanol. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of iodoacetic acid, 2-ethylbutyl ester typically involves the esterification of iodoacetic acid with 2-ethylbutanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water . The reaction can be represented as follows:
Iodoacetic acid+2-ethylbutanolH2SO4Iodoacetic acid, 2-ethylbutyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of esters like this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Iodoacetic acid, 2-ethylbutyl ester undergoes several types of chemical reactions, including hydrolysis, reduction, and substitution.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield iodoacetic acid and 2-ethylbutanol.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Iodoacetic acid and 2-ethylbutanol
Reduction: Corresponding alcohols
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Iodoacetic acid, 2-ethylbutyl ester is used in various scientific research applications due to its reactivity and ability to modify biological molecules.
Wirkmechanismus
The mechanism of action of iodoacetic acid, 2-ethylbutyl ester involves the alkylation of cysteine residues in proteins. This modification prevents the re-formation of disulfide bonds, thereby inhibiting the activity of cysteine proteases . The ester reacts with the thiol group of cysteine, forming a covalent bond and rendering the enzyme inactive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid, 2-ethylbutyl ester: Similar in structure but lacks the iodine atom, making it less reactive in certain chemical reactions.
Chloroacetic acid, 2-ethylbutyl ester: Contains a chlorine atom instead of iodine, resulting in different reactivity and biological effects.
Bromoacetic acid, 2-ethylbutyl ester: Contains a bromine atom, which also alters its reactivity compared to the iodine-containing ester.
Uniqueness
Iodoacetic acid, 2-ethylbutyl ester is unique due to the presence of the iodine atom, which enhances its reactivity and makes it a valuable reagent in organic synthesis and biological studies . The iodine atom also contributes to its potential anti-tumor effects, distinguishing it from other halogenated esters .
Eigenschaften
CAS-Nummer |
5396-22-5 |
|---|---|
Molekularformel |
C8H15IO2 |
Molekulargewicht |
270.11 g/mol |
IUPAC-Name |
2-ethylbutyl 2-iodoacetate |
InChI |
InChI=1S/C8H15IO2/c1-3-7(4-2)6-11-8(10)5-9/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
PFARGTJJHWTVMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)COC(=O)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pentyl 3-[(chloroacetyl)amino]benzoate](/img/structure/B14730989.png)




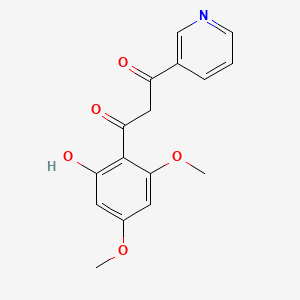

![[(5,6-Dichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14731035.png)
